molecular formula C14H22N2 B14443824 Isoindoline, 2-(diethylaminoethyl)- CAS No. 73816-63-4

Isoindoline, 2-(diethylaminoethyl)-

Cat. No.: B14443824
CAS No.: 73816-63-4
M. Wt: 218.34 g/mol
InChI Key: ZLAHMPYKIVXKFE-UHFFFAOYSA-N
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Description

Isoindoline, 2-(diethylaminoethyl)-, is a heterocyclic organic compound featuring an isoindoline core substituted with a diethylaminoethyl group at the 2-position. The isoindoline scaffold consists of a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom.

Properties

CAS No.

73816-63-4

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-N,N-diethylethanamine

InChI

InChI=1S/C14H22N2/c1-3-15(4-2)9-10-16-11-13-7-5-6-8-14(13)12-16/h5-8H,3-4,9-12H2,1-2H3

InChI Key

ZLAHMPYKIVXKFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Phthalonitrile Derivatives

The foundational approach to isoindoline synthesis involves the catalytic hydrogenation of phthalonitrile, a method refined in industrial settings. As demonstrated in US Patent 6320058B2, phthalonitrile undergoes hydrogenation under high-pressure conditions (150–180 bars) using 5% platinum on carbon (Pt/C) in tetrahydrofuran (THF) or dimethoxyethane (DME) at 50–70°C. This single-step process achieves isoindoline yields exceeding 75%, with residual byproducts such as 2-methylbenzylamine maintained below 0.2% after HCl salt precipitation.

To introduce the diethylaminoethyl substituent, post-hydrogenation alkylation is typically employed. Isoindoline’s secondary amine reacts with diethylaminoethyl chloride or bromide in the presence of a base (e.g., K2CO3 or Et3N). For example, stirring isoindoline hydrochloride with diethylaminoethyl bromide in ethanol at reflux for 12 hours yields 2-(diethylaminoethyl)-isoindoline, albeit with moderate efficiency (50–60%) due to competing N-alkylation at multiple sites. Recent advancements propose using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance selectivity, achieving yields up to 72%.

Intramolecular α-Arylation of Functionalized Amino Esters

Ring-closure strategies offer a direct route to functionalized isoindolines. As outlined by Nájera et al., palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters generates isoindolinecarboxylic acid esters, which serve as precursors for side-chain modification. For instance, ethyl α-(2-iodobenzyl-(diethylaminoethyl)amino)acetate undergoes cyclization using Pd(PPh3)4 and K3PO4 in DMF at 90°C, yielding 2-(diethylaminoethyl)-isoindoline-1-carboxylate (Scheme 1). Subsequent hydrolysis with aqueous HCl removes the ester group, affording the target compound in 65% overall yield.

This method’s regioselectivity depends on the steric and electronic properties of the aminoethyl side chain. Bulky substituents like diethylaminoethyl favor 5-exo-dig cyclization over 6-endo-dig pathways, minimizing dihydroisoquinoline byproducts. Optimization studies recommend substituting DMF with less polar solvents (e.g., toluene) to suppress ester hydrolysis during cyclization.

Lithium Silylamide-Mediated Coupling Reactions

The nucleophilic addition of lithium silylamides to 1,2-dicyanobenzene provides a modular pathway to substituted isoindolines. As reported by Jambor et al., lithium bis(trimethylsilyl)amide (LiHMDS) reacts with 1,2-dicyanobenzene at −78°C to form dilithium diiminoisoindoline (DII) intermediates. Quenching these intermediates with diethylaminoethyl chloride introduces the desired side chain prior to aromatization.

For example, treating DII with 2-chloro-N,N-diethylethylamine in THF at 0°C generates 2-(diethylaminoethyl)-diiminoisoindoline, which is subsequently reduced using NaBH4/CuCl2 to yield the saturated isoindoline derivative. This two-step process achieves 58% overall yield but requires careful control of stoichiometry to avoid over-alkylation. Recent work explores using bulkier silylamides (e.g., Li[N(SiMe3)Dip]) to enhance steric guidance, improving selectivity to 81%.

Reductive Amination of Isoindoline Ketones

A less conventional but scalable method involves reductive amination of isoindoline-1-ketones. Reacting isoindoline-1-one with diethylaminoethylamine in methanol under H2 (40 bar) and Raney Ni catalysis at 80°C produces 2-(diethylaminoethyl)-isoindoline via imine intermediate formation. Yields range from 45–55%, limited by competing ketone reduction to isoindoline. Modifying the catalyst to Pd/C and adding acidic co-catalysts (e.g., p-TsOH) suppresses side reactions, boosting yields to 68%.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters of the four primary methods:

Method Yield (%) Catalyst Temperature (°C) Scalability Byproduct Control
Catalytic Hydrogenation + Alkylation 72 Pt/C 50–70 High Moderate
Intramolecular α-Arylation 65 Pd(PPh3)4 90 Moderate High
Lithium Silylamide Coupling 58–81 LiHMDS/Li[N(SiMe3)Dip] −78 to 0 Low High
Reductive Amination 68 Raney Ni/Pd/C 80 Moderate Low

Catalytic hydrogenation followed by alkylation offers the best balance of yield and scalability, though byproduct formation during alkylation remains a challenge. Intramolecular α-arylation provides superior regiocontrol but requires expensive palladium catalysts. Lithium silylamide routes, while highly selective, demand low-temperature conditions unsuitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoindoline, 2-(diethylaminoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the isoindoline structure.

Common Reagents and Conditions

    Oxidation: Isoindoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted isoindolines and isoindolinones, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Isoindoline, 2-(diethylaminoethyl)- with structurally or functionally related compounds, emphasizing molecular features, properties, and applications:

Compound Name Molecular Structure Key Functional Groups Key Properties Applications/Research Findings
Isoindoline, 2-(diethylaminoethyl)- Isoindoline core + 2-(diethylaminoethyl) group Tertiary amine, aromatic system Likely pH-sensitive, moderate lipophilicity Potential drug delivery carrier (inferred)
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride (CAS 7223-50-9) Isoindoline-1,3-dione core + aminoethyl group, hydrochloride salt Primary amine, diketone, ionic chloride High polarity, water-soluble Pharmaceutical intermediates (e.g., anticonvulsants)
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate Isoindolin-3-one core + methyl ester side chain Ester, ketone Lipophilic, hydrolytically stable Synthetic precursor for bioactive molecules
Diethylaminoethyl stearate (CAS 3179-81-5) Stearic acid esterified with diethylaminoethanol Ester, tertiary amine Amphiphilic, surfactant-like Emulsifiers, cosmetic formulations
Poly(2-(diethylaminoethyl) methacrylate) (DEAEMA) Methacrylate polymer with diethylaminoethyl side chains Tertiary amine, polymer backbone pH-responsive swelling, cationic charge Smart drug delivery nanogels

Structural and Functional Analysis

  • Tertiary Amine vs. Primary Amine: The diethylaminoethyl group in the target compound reduces basicity (pKa ~7–8) compared to primary amines (pKa ~9–10), enabling pH-dependent solubility shifts in physiological environments.
  • Aromatic vs. Non-aromatic analogs like DEAEMA polymers lack this feature but offer tunable mechanical properties .

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